

The Covalent Binding of BAY-4931 to PPAR γ : A Technical Guide

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Compound of Interest

Compound Name: BAY-4931

Cat. No.: B10857054

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Introduction

Peroxisome proliferator-activated receptor gamma (PPAR γ) is a ligand-inducible transcription factor that plays a pivotal role in adipogenesis, glucose metabolism, and inflammation.[1] It has long been a therapeutic target for type 2 diabetes, with agonist drugs like thiazolidinediones. However, the associated side effects of full PPAR γ activation have spurred the development of alternative modulation strategies, including partial agonism and inverse agonism.[2] Covalent ligands offer a unique approach to modulate PPAR γ activity with potentially improved duration of action and selectivity.[1] This technical guide provides an in-depth overview of the covalent binding of **BAY-4931**, a potent and selective PPAR γ inverse agonist, to its target.

BAY-4931 belongs to a series of chloro-nitro-arene covalent inverse-agonists of PPAR γ . Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue within the PPAR γ ligand-binding pocket (LBP), leading to the recruitment of corepressors and subsequent repression of target gene transcription.[3] This guide will detail the quantitative aspects of this interaction, the experimental protocols used for its characterization, and the key structural features of the **BAY-4931**-PPAR γ complex.

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of **BAY-4931** and related compounds with PPAR γ .

Table 1: Biochemical Activity of **BAY-4931** and Related Compounds

Compound	PPARy:NCOR2 TR-FRET (EC50, nM)	PPARy:NCOR2 TR-FRET (Emax, %)	PPARy:MED1 TR-FRET (IC50, nM)
BAY-4931	7.9	100	16
BAY-0069	2.5	100	8.8
T0070907	100	60	180

EC50: Half-maximal effective concentration; Emax: Maximum effect; IC50: Half-maximal inhibitory concentration. Data from time-resolved fluorescence resonance energy transfer (TR-FRET) assays.

Table 2: Cellular Activity of **BAY-4931** and Related Compounds

Compound	RT112-FABP4-NLucP Repression (IC50, nM)	UM-UC-9 Cell Proliferation (IC50, nM)
BAY-4931	4.9	2.54
BAY-0069	2.1	Not Reported
T0070907	130	Not Reported

IC50: Half-maximal inhibitory concentration. Data from a cellular reporter assay and a cell proliferation assay.

Experimental Protocols

PPARy:Corepressor/Coactivator TR-FRET Assays

These assays were utilized to quantify the ability of **BAY-4931** to modulate the interaction between the PPARy ligand-binding domain (LBD) and coregulator peptides.[\[3\]](#)[\[4\]](#)

a. PPARy:NCOR2 TR-FRET Assay (Inverse Agonist Mode):

- Principle: This assay measures the recruitment of a fluorescently labeled corepressor peptide (NCOR2) to the GST-tagged PPAR γ -LBD in the presence of a terbium-labeled anti-GST antibody. Ligand-induced recruitment brings the terbium donor and the fluorescent acceptor on the peptide into close proximity, resulting in a FRET signal.
- Reagents:
 - GST-PPAR γ -LBD
 - Fluorescently labeled NCOR2 peptide
 - Terbium-labeled anti-GST antibody
 - Assay buffer
 - Test compounds (e.g., **BAY-4931**)
- Procedure:
 - Add test compounds to wells of a 384-well plate.
 - Add a mixture of GST-PPAR γ -LBD and the fluorescently labeled NCOR2 peptide to the wells.
 - Add the terbium-labeled anti-GST antibody.
 - Incubate for 2 hours at room temperature.
 - Read the plate on a suitable TR-FRET plate reader, measuring emission at 495 nm and 520 nm after excitation at 340 nm.
 - Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
 - Plot the TR-FRET ratio against the compound concentration to determine EC₅₀ and E_{max} values.

b. PPAR γ :MED1 TR-FRET Assay (Antagonist Mode):

- Principle: This assay measures the ability of a compound to inhibit the recruitment of a fluorescently labeled coactivator peptide (MED1) to the PPAR γ -LBD.
- Procedure: The protocol is similar to the NCOR2 assay, but a fluorescently labeled MED1 coactivator peptide is used instead of the NCOR2 peptide.[4]

Cellular Reporter Gene Assay

This assay was used to assess the functional consequence of **BAY-4931** binding on PPAR γ -mediated gene transcription in a cellular context.

- Principle: A bladder cancer cell line (RT112) was engineered to express a reporter gene (NanoLuc luciferase, NLucP) under the control of a PPAR γ -responsive promoter (FABP4). Inhibition of PPAR γ activity by an inverse agonist leads to a decrease in luciferase expression.
- Cell Line: RT112-FABP4-NLucP
- Procedure:
 - Seed the RT112-FABP4-NLucP cells in a 96-well plate.
 - The following day, treat the cells with a dose range of the test compound (e.g., **BAY-4931**).
 - Incubate for 24-48 hours.
 - Lyse the cells and measure luciferase activity using a luminometer.
 - Plot the luminescence signal against the compound concentration to determine the IC50 value.

X-ray Crystallography

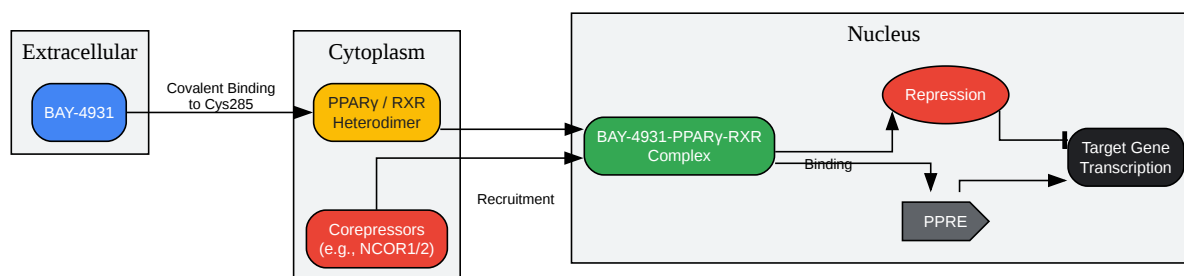
To elucidate the structural basis of the covalent interaction, the crystal structure of the PPAR γ LBD in complex with **BAY-4931** and the NCOR2 corepressor peptide was determined.[5]

- Principle: X-ray diffraction of a protein-ligand crystal is used to determine the three-dimensional arrangement of atoms in the complex.

- Procedure:
 - Protein Expression and Purification: Express the human PPAR γ LBD (amino acids 203-477) in *E. coli* and purify it using affinity and size-exclusion chromatography.
 - Complex Formation: Incubate the purified PPAR γ LBD with a molar excess of **BAY-4931** and the NCOR2 peptide.
 - Crystallization: Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods, screening a variety of buffer conditions, precipitants, and temperatures.
 - Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
 - Structure Determination and Refinement: Process the diffraction data and solve the structure by molecular replacement using a known PPAR γ structure as a search model. Refine the atomic coordinates against the experimental data. The PDB ID for the structure of PPAR γ in complex with **BAY-4931** and NCOR2 is 8AQN.[5][6]

Visualizations

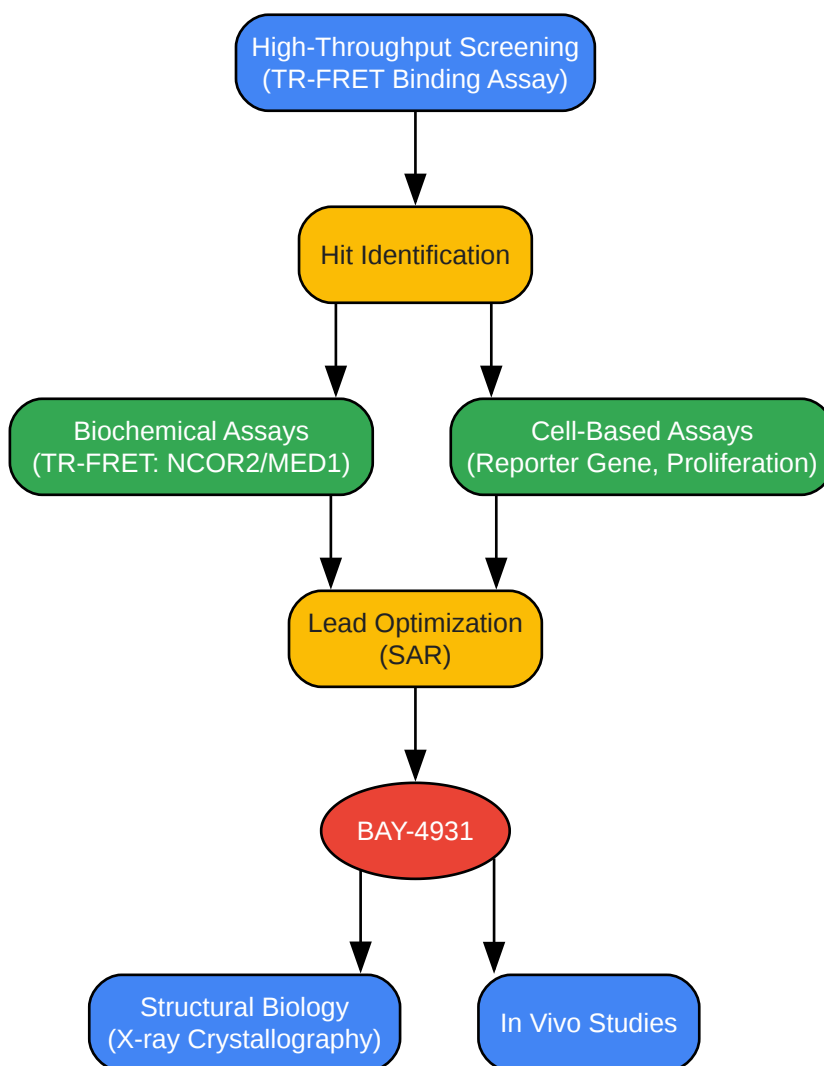
Signaling Pathway of PPAR γ Inverse Agonism by BAY-4931



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Caption: Covalent binding of **BAY-4931** to PPAR γ induces corepressor recruitment and transcriptional repression.

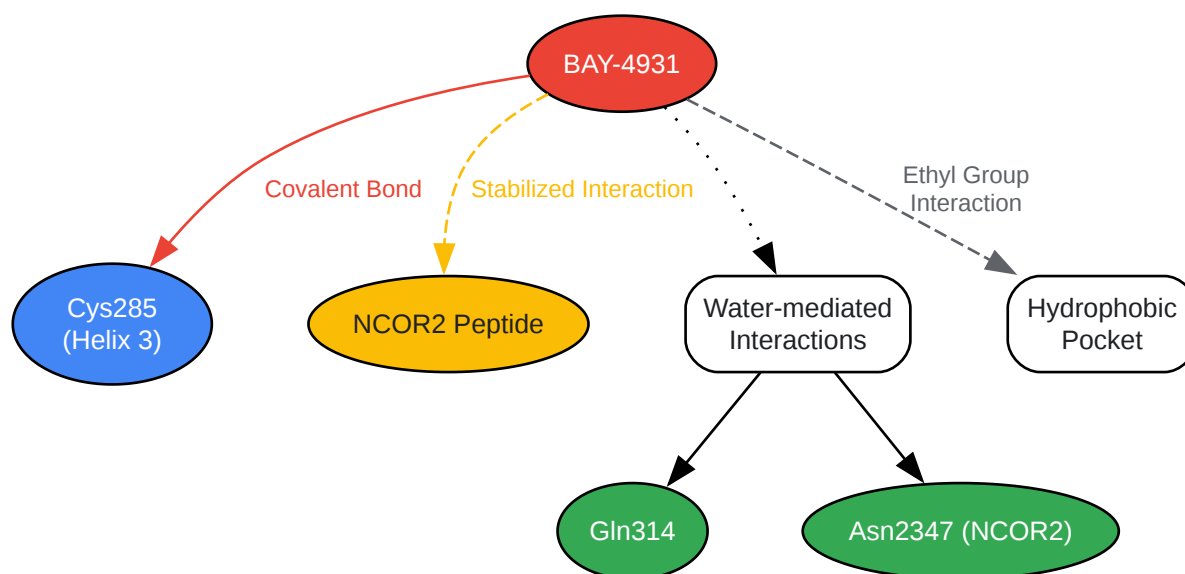
Experimental Workflow for the Characterization of BAY-4931



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Caption: Workflow for the discovery and characterization of **BAY-4931** as a covalent PPAR γ inverse agonist.

Molecular Interactions of BAY-4931 with the PPAR γ Ligand-Binding Pocket



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Caption: Key molecular interactions of **BAY-4931** within the PPAR γ ligand-binding pocket.

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